REACTION_SMILES
|
[CH:20]([OH:21])([CH3:22])[CH3:23].[Cl:17][CH2:18][Cl:19].[ClH:16].[O:1]1[CH2:2][O:3][CH:4]2[CH:5]1[CH2:6][N:7]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[CH2:8]2>>[ClH:16].[O:1]1[CH2:2][O:3][CH:4]2[CH:5]1[CH2:6][NH:7][CH2:8]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CC(C)(C)OC(=O)N1CC2OCOC2C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC2OCOC2C1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC2CNCC2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |